molecular formula C13H21NO5 B14750395 Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate CAS No. 2614-71-3

Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate

Cat. No.: B14750395
CAS No.: 2614-71-3
M. Wt: 271.31 g/mol
InChI Key: KTRDJYLZVTYUFD-UHFFFAOYSA-N
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Description

Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with propyl and oxo groups, and two ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with cysteine ethyl ester hydrochloride to form diethyl dihydrothiazinedicarboxylate. This intermediate can then be dehydrogenated using m-chloroperbenzoic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and DDQ.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diacids, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of ester or amide derivatives.

Scientific Research Applications

Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    Diethyl pyrrole-2,5-dicarboxylate: Similar in structure but lacks the propyl and oxo groups.

    Diethyl 2,2-dicarboxylate: Another related compound with different substituents on the pyrrolidine ring.

Uniqueness

Diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2614-71-3

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

diethyl 5-oxo-3-propylpyrrolidine-2,2-dicarboxylate

InChI

InChI=1S/C13H21NO5/c1-4-7-9-8-10(15)14-13(9,11(16)18-5-2)12(17)19-6-3/h9H,4-8H2,1-3H3,(H,14,15)

InChI Key

KTRDJYLZVTYUFD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)NC1(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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